molecular formula C11H13NO2 B3162805 (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime CAS No. 881594-17-8

(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime

Cat. No.: B3162805
CAS No.: 881594-17-8
M. Wt: 191.23 g/mol
InChI Key: AKCXJGFUOJUFSY-XFXZXTDPSA-N
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Description

(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime typically involves the oximation of 4,6,7-trimethyl-1-benzofuran-3(2H)-one. The reaction is carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 50-70°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6,7-trimethyl-1-benzofuran-3(2H)-one: The parent ketone compound.

    Benzofuran derivatives: Various substituted benzofurans with different functional groups.

Uniqueness

(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives

Properties

IUPAC Name

(NE)-N-(4,6,7-trimethyl-1-benzofuran-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-6-4-7(2)10-9(12-13)5-14-11(10)8(6)3/h4,13H,5H2,1-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCXJGFUOJUFSY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NO)COC2=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2/C(=N\O)/COC2=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime
Reactant of Route 2
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime
Reactant of Route 3
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime
Reactant of Route 4
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime
Reactant of Route 5
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime
Reactant of Route 6
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime

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